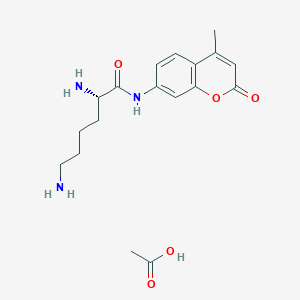

L-Lysine 7-amido-4-methylcoumarin acetate salt

Beschreibung

Eigenschaften

IUPAC Name |

acetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJKEVUJJYOHPM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647386 | |

| Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201853-23-8 | |

| Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is L-Lysine 7-amido-4-methylcoumarin acetate salt?

An In-Depth Technical Guide to L-Lysine 7-amido-4-methylcoumarin Acetate Salt

Abstract

This compound is a fluorogenic substrate indispensable for the sensitive and continuous measurement of specific protease activities. This guide provides a comprehensive overview of its fundamental principles, physicochemical properties, and mechanism of action. We delve into its primary applications in biochemical research, including enzyme characterization and inhibitor screening. A detailed, field-proven experimental protocol is provided, alongside critical considerations for assay optimization and data interpretation. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this powerful tool for quantifying enzymatic activity with high specificity and precision.

Introduction: The Principle of Fluorogenic Protease Assays

The study of proteases—enzymes that catalyze the breakdown of proteins—is fundamental to understanding countless biological processes, from cellular signaling to disease progression. Fluorogenic substrates are powerful tools in this field, offering a sensitive and continuous method for monitoring enzymatic activity.[1] These specialized molecules are designed to be non-fluorescent until they are acted upon by a specific enzyme.[1]

L-Lysine 7-amido-4-methylcoumarin (L-Lysine-AMC) acetate salt is a classic example of such a substrate. It is composed of two key moieties:

-

L-Lysine: An essential amino acid that serves as the recognition site for the target enzyme.[2][3][4] Proteases with a specificity for cleaving peptide bonds C-terminal to a lysine residue will recognize and bind to this part of the substrate.

-

7-amido-4-methylcoumarin (AMC): A fluorophore that is rendered non-fluorescent (quenched) when covalently linked to L-lysine via an amide bond.[5]

-

Acetate Salt: This formulation enhances the compound's solubility and stability, facilitating its use in aqueous buffer systems.

The core principle is elegant in its simplicity: in the presence of a cognate enzyme, the amide bond between lysine and AMC is hydrolyzed. This cleavage event liberates the free 7-amino-4-methylcoumarin, which is highly fluorescent, emitting a detectable signal that is directly proportional to the rate of enzymatic activity.[6][7]

Physicochemical Properties

A thorough understanding of the substrate's properties is critical for its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 201853-23-8 | [8][9] |

| Molecular Formula | C₁₆H₂₁N₃O₃·C₂H₄O₂ | [9] |

| Molecular Weight | 363.41 g/mol | [9] |

| Appearance | White powder | [10] |

| Excitation Wavelength | ~360-380 nm | [6][7] |

| Emission Wavelength | ~460 nm | [6][7] |

| Storage Conditions | Store at ≤ -15°C, protect from light | [8][11] |

Mechanism of Action: From Quenched to Fluorescent

The utility of L-Lysine-AMC hinges on a distinct conformational and electronic change that occurs upon enzymatic cleavage.

-

Substrate State (Pre-Cleavage): The L-Lysine-AMC molecule is a single, non-fluorescent entity. The electronic properties of the lysine residue, when linked via the amide bond, effectively quench the intrinsic fluorescence of the coumarin ring system.

-

Enzymatic Recognition & Cleavage: A protease with specificity for lysine (e.g., an aminopeptidase or a trypsin-like protease) binds to the substrate.[11] The enzyme's active site catalyzes the hydrolysis of the anilide bond connecting the lysine's carboxyl group to the amino group of the AMC.

-

Product State (Post-Cleavage): The hydrolysis releases two products: L-lysine and free 7-amino-4-methylcoumarin (AMC). Uncoupled from the quenching effect of the amino acid, the free AMC molecule can now be excited by light at ~380 nm and will emit a strong fluorescent signal at ~460 nm.[5][7] This signal can be monitored in real-time to determine the reaction velocity.

Caption: Enzymatic cleavage of L-Lysine-AMC liberates fluorescent AMC.

Key Research Applications

L-Lysine-AMC is a versatile tool employed in various research contexts:

-

Enzyme Activity Profiling: Its primary use is to detect and quantify the activity of proteases that recognize lysine, such as certain aminopeptidases, lysosomal cathepsins, and trypsin-like enzymes.[7][8][11]

-

High-Throughput Screening (HTS): The simplicity and sensitivity of the assay make it ideal for screening large compound libraries to identify potential enzyme inhibitors or activators, a crucial step in early-stage drug discovery.[1]

-

Enzyme Kinetics: By measuring the rate of fluorescence increase at various substrate concentrations, researchers can determine key kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity), providing deep insights into enzyme efficiency and mechanism.

-

Cellular Process Studies: The activity of specific proteases can serve as a biomarker for cellular events. For instance, while classic caspase substrates like Ac-DEVD-AMC are used for apoptosis, other protease activities involving lysine cleavage can be monitored in cell lysates to study processes like protein degradation and signaling.[12]

Experimental Protocol: Aminopeptidase Activity Assay

This section provides a robust, self-validating protocol for measuring protease activity using L-Lysine-AMC in a 96-well plate format. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Required Materials and Reagents

-

This compound (e.g., G-Biosciences, RC-252)[8]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Purified target enzyme or cell/tissue lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5; the optimal buffer will be enzyme-dependent)[13]

-

Free 7-amino-4-methylcoumarin (AMC) standard (for standard curve)

-

Black, flat-bottom 96-well microplate (black plates are essential to minimize background fluorescence and light scattering)

-

Fluorescence microplate reader with filters for Ex/Em = 380/460 nm

Reagent Preparation

-

Substrate Stock Solution (10 mM):

-

Rationale: The substrate is often hydrophobic and requires an organic solvent for initial solubilization. DMSO is the standard choice. A high-concentration stock allows for minimal solvent carryover into the final aqueous reaction.

-

Procedure: Dissolve 3.63 mg of L-Lysine-AMC acetate salt (MW: 363.41 g/mol ) in 1.0 mL of DMSO. Mix thoroughly. Store this stock in small aliquots at -20°C, protected from light.[7][14]

-

-

AMC Standard Stock Solution (1 mM):

-

Rationale: To convert relative fluorescence units (RFU) into an absolute amount of product formed (moles), a standard curve using the free fluorophore is required.

-

Procedure: Dissolve 1.75 mg of free AMC (MW: 175.19 g/mol ) in 10 mL of DMSO. This creates a 1 mM stock. Store at -20°C.

-

-

Enzyme Working Solution:

-

Rationale: The enzyme should be diluted to a concentration that yields a linear increase in fluorescence over the desired measurement period. This concentration must be determined empirically.

-

Procedure: Immediately before the assay, dilute the purified enzyme or lysate in cold Assay Buffer to the desired working concentration. Keep on ice.

-

Assay Procedure

Caption: Standard workflow for a fluorogenic protease assay.

-

Prepare AMC Standard Curve: In the 96-well plate, prepare a serial dilution of the AMC standard stock in Assay Buffer to generate a range of known concentrations (e.g., 0 µM to 25 µM). This is crucial for data quantification.

-

Set Up Reactions: For each reaction, add the components to the wells in the following order. Prepare a "No Enzyme" control (substituting Assay Buffer for the enzyme solution) to measure background substrate hydrolysis.

-

50 µL of Assay Buffer

-

25 µL of diluted enzyme solution (or sample/control)

-

-

Temperature Equilibration: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes. This ensures the reaction starts at a stable, defined temperature.[7]

-

Initiate Reaction: Prepare a working solution of the L-Lysine-AMC substrate by diluting the 10 mM stock into the Assay Buffer. The final substrate concentration should ideally be at or near the Kₘ of the enzyme (e.g., 10-100 µM). Add 25 µL of this substrate working solution to each well to start the reaction.[7] The final volume in each well will be 100 µL.

-

Measure Fluorescence: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) at regular intervals (e.g., every 60 seconds) for 30-60 minutes in kinetic mode.[7]

Data Analysis

-

Plot the fluorescence intensity (RFU) versus time (minutes) for each sample.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δmin).

-

Plot the RFU values for the AMC standards against their known concentrations (µM) to generate a standard curve. Calculate the slope of this line (RFU/µM).

-

Convert the enzymatic reaction rate from RFU/min to µM/min using the standard curve:

-

Activity (µM/min) = (V₀ from sample) / (Slope of AMC standard curve)

-

Critical Considerations for Assay Success

-

Enzyme & Substrate Concentration: The enzyme concentration must be in a range that produces a linear reaction rate. If the rate curves plateau quickly, the enzyme is too concentrated or the substrate is being depleted. Substrate concentration should be optimized; for Kₘ determination, a range of concentrations bracketing the expected Kₘ is required.

-

pH and Buffer Conditions: Protease activity is highly dependent on pH.[7] The assay buffer's pH must be optimized for the specific enzyme being studied. For example, lysosomal cathepsins often have optimal activity at an acidic pH (5.0-6.5).[7]

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescent light can be reabsorbed by other molecules in the well, leading to a non-linear signal response. This can be mitigated by working within the linear range of the AMC standard curve and avoiding excessive substrate concentrations.

-

Controls are Non-Negotiable:

-

No-Enzyme Control: Measures the rate of non-enzymatic substrate hydrolysis. This value should be subtracted from the sample rates.

-

No-Substrate Control: Measures the intrinsic fluorescence of the enzyme preparation/lysate.

-

Positive Control: A known active enzyme to validate assay setup.

-

Inhibitor Control: A known inhibitor to confirm the specificity of the measured activity.

-

Conclusion

This compound is a highly specific and sensitive fluorogenic substrate that serves as a cornerstone for the study of lysine-dependent proteases. Its straightforward mechanism, coupled with a robust and optimizable assay protocol, makes it an invaluable tool for applications ranging from fundamental enzyme characterization to high-throughput screening in drug discovery. By understanding the principles outlined in this guide and implementing rigorous experimental design, researchers can confidently and accurately quantify enzymatic activity, driving forward our understanding of biological systems and disease pathology.

References

- Fluorescently Labeled Protease Substrates. Biosyntan GmbH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaSXIb-il9X1HbcOcsZQo887GnxX5OTFgqMzb-j54xFYz-sC_PNw_U6lH95Y4cI5ejrOfD2fSmoypg0rC4D3vo1iWoxE3Gzfm2Rz6ubntj-eKL67DfAIX9GXrkezW6tRYEdSqkzaw7Z5ESKvT3DVnelqRR2tnQidch8D9twmHl0IB8hwKSCcdffLEIapkIuB9Na2s=]

- Protease Substrates. Biotium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtEAOEplFOFJ-iiBT56Lq40qCqhy7PhLpIXMe7umsqF90bhj7QN-qL8WfGd8-EBkCUUT4mNsxC4h97qIhlIkvBrl_B-8gu_NsBNOrSZ_IerQEwN5B_EPsE0iEmyf32xoamVh6mjw6FfDO4oDEd1PJVZRBtJw==]

- Harris, J. L., et al. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8ZDZTMnsMpGcb5CTKqqlgFymhHSuLtumHWigeDcGmkTQkswv94UeiwsGASjgijVvQo71sUHCF6OcF89lRlBabmxu-9dfskN439tI1P28CC_YhyR4Vb2oIjQqtDTWJYUKDfoK9yrzLJGmR]

- Enzyme Activity Assays using Fluorogenic Peptide Substrates. R&D Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaFO1JHXiYi_XKzFw-TwareqrKpJ-PdWGrPdR_-H7ZqKV-SCQwQuR5KfgalV0kukoz5-d3qYbIJrzNIv1EKJGcYoZTUeMrbi-3m9rkExvSH8RvfpB8Pexv65qjdHLjx_jn4Pl_VvC9WEM_inzNVYOYmdT2EXtXxFdhTmIu6KBGnXQBihAnApBBz7dxFZybEV7GLrl7M6g76xnwEEzjvyJcjjFTiS8=]

- Fluorogenic Substrates. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExSMv-g5unfUzTzwTk18JhxF-mHBTEyIX1vNrJxGLZczfSC4BWfBzCwbNiEKBHTYLUYU7OIeAo2eh5J-A0AdEWszw35XDAQXoyjxdRKZTt9qSjH1hzSFJDnOF2jkLuxWlNIvhO4-miUAevbYC4]

- Nα-Acetyl-L-lysine 7-amido-4-methylcoumarin acetate salt hemihydrate. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdZYp4FOtoNLXjpNGgtp0Uoo4HZFY1rsoAigTT39lxl5Kb2QCgV4o17EqKha_Qy5j01pkTseMSf-9DpYPmbBkPO0vjaUeBy5RWrY7R9Hitpjoa8X9Yt9ngV7ew3Da8ZXqS-WE=]

- Nα-Boc-L-lysine 7-amido-4-methylcoumarin acetate salt. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ8lWuEscUPjeh8vCPOX3AXyYFvVOCWfRcYKJ3KU8t5CJ7rB-auW6SC9L2kfy-Z-ndiwDpudRtJi8kAcT7OBzRFNLqOV0KpMHU6gWpKy96ql84c8sgnH9bAMXs0Dm6k9TvC2c=]

- L-Lysine 7-amido-4-methylcoumarin, acetate salt. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj4e-C8wg__kbAYtYSSn-9tDcHW6KltJ5qfxuVBxitl4gGCJ4m5tp2HD2XwOsUXSFkg7wjLVSlTNH6VyLvlEkbM_Mi_QAX5lv5m-hbjMDbNNRk3o0qjy1KCMz01AZE81UJJ0gqdCU7hMV0enJurx7ajX4PCmnddpm1HjHhBTgy5otwJHCtr6UYGK1CfL0=]

- Ala-Leu-Lys-7-AMC substrate assay protocol. iGEM. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFioSDh5_MlBP3ucGxtVnQXLHW6WKpGeY9s8Jmwu81mZQpBjWy86HuUzLjl0OqYt5Cr94_v9zMhg5EKrD5sUmehqvXDX9HEAz5ZIxjLsvWBBzMhuJdYMPHOc_KI4atirbAUm-FdBhksFjxJ4KTWW4zzxAHPezBph7QIBm77uvplWMN4foZWrKEX3cUWdPze3EORQyFHTVW3GEg8pw==]

- Application Notes and Protocols for H-Lys(Z)-AMC HCl Assay. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwSMOVG4WkUzyNwZdCyEBJkpnNNq3RAY9XiRVn2Zh1-ACjL_GuMfcHorcerU3pctlp8fvwCeZY2op3M8sGondtfZwHV2aHnn7oRZdvbvmdkXWBUQGuhs47APgAXhZjq8r2dA1-2WE1FHTUpOZmeUZox1wZQNLuUIBItQMI4S1gssl8tgG8ZPNGn_mmGlU7nbYHDbgxqRk=]

- L-Lysine 7-amido-4-methylcoumarin, acetate salt. G-Biosciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwTjS-f3yzesT19JAVsBBTm_ldiBjZDkk9ey-wXVZXfVWk7g_RgYG9Vkjnnftp_uGpzV3kozVjZQLGyrv7UUr6Eacj2i76fXgrtR3ByvSA5Gu4FxFLraKqHFBQc_pBx9WuxqXhuZfob3EjzNADVT9rbVn1koxa8vexCeSo2W5QcD_GRY4ycDP0HLFTGRuJBe1SlKsQBTP5cMR69O2KZFBAooo=]

- This compound. Glycosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsmzR5i1hhHghZcfzBXSGdiBwnhAfLWeXKV9PwsqPWnAkhIccRK9gR5fkCcohJ6lIx_w2azaYdi69ofYx_rH6t5s-Jb2leFliTsRXrdLWeXwMuxJS5bhHFGaPJ9VPfGNbT2V0S7zF9z5tr230O_2cpTrPK_JQLm5SqxlpI6FTI296cw21Kc6tjO3Nxd182Eg==]

- Plant caspase-like proteases in plant programmed cell death. PubMed Central (PMC), NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEftyrt0uEIAd72e-SESq9P6wbGDYvIKtLZq9MhWSGoh5qeM9QtQdZZLQXFB0TqdFMaaWZP6ge86aRwIOwFx9YLYOoCwRPc2pIl9opSmLA_W-YAlQAboXnPhrSdwaqkGoMV5IPlScszdcrgiIY=]

- Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWyW6f7_J7e-sYdXWDCCxESz8TRPpk1kPxg6rBnnChcofT7reRTxBSFJ7czg5sZXTJ5th5Xd5WK0lJRyE6Fsz93cAxkICnZdz0RkrV_amMT0kmBo1A8BkGQZsuKwVtCVxmdWo=]

- L-Lysine 7-amido-4-methylcoumarin, acetate salt. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg9AjIsiyKzreplyfzKDdbB3izW5nX5i8nJEkACgIDAC3iU9T1FtaRI_2c_Uwr6cEkZ25Mr0aBKTpuO0rlR_-2xTnRYsHAaKNQT7Tks0W4U4vG_1StJ8z0rbGQpO4ANEWdge5G--eMH11i6O353oYCQ-iq74DHAN_ZnIaWR5LQkwUOFHCHTCvYnbzC5w==]

- Substrate specificity of SI-induced caspase-like protease activities. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETD3BeFflFjyGqgkyxbOHQE8fuwoRE61OPNcOgGqtwFsDQLxRNJx9SFtRckNGIVolQYlFwl-UG5SLI6gJsap_YTHf9fz5z5L1iY17RSzrfFN53VrDuvYmgd-upG6oRY5f4BieRaChDrqy3SVyDe8NN852o2J71wQlP9AMQTKgMHrZxXlyYiUHjA5pA9itiUiN-YoH3BUpIqskeT8p29--RK7EcJ_alY1Lge__dfW5mfsOCaF3BDwVxJIaLVhto]

- Characterization of Metacaspases with Trypsin-Like Activity and Their Putative Role in Programmed Cell Death in the Protozoan Parasite Leishmania. PubMed Central (PMC), NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG2PnEn_sAZg6CniVwCKTr0pwDQNeh4Jl9sB5tSKZ0Gtqka0fyDnvAKxIZe8AVpyPaq9bq2qiCPNHCr6J0IbzX_sJ0PZmtnvk2Vw3Nmn5qHpRmF6pQ1e3tio0vQ6CfgmRouXC2KpvEzkGTyDM=]

- Na-Boc-Ne-acetyl-L-lysine 7-amido-4-methylcoumarin. J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsjblU5Ne4K4AqZOsZn1kQoUwg4endyHEarTzgvrk-5WemjGL5uLVOHkkWYz3MamNsxWXq3KzZEdw8MKrhT4uJxOq9DpjePB5zdRlFmMLSPCZF_ZhgACu6Qu9BuBGhUetUMyg=]

- Caspase-3 Activity Assay Kit. Cell Signaling Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvR100hAhYXzrlp1GbB3xxNTpjwpLmNKG_IlUvfXE2RsZ8Fm9tjs3igBpmxf-IKADYwUTvpV7WPysOvw_zKAZNBoczDGBSPVNrkIloRYSoFfkAf5goaGy_-DkKBnEpDF_s29Ha73VyNKalrafQNJ_bgBWWvjwlWxxSDg2QaIBUZEQT-XvXbKGueOjIQJXjep9wR00TbxjqUec=]

- Role of L-Lysine Acetate. Wuxi Jinghai Amino Acid Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmfhV_CUm0n8G38wl4ZrM9BMn0zKbqwkPLxXX7ZJyP1NFX7DoaRV8FYFgNmq8rbYViLaH3fsGZitph2M9OOJhV0IU5hjZrZqzVe5au6UaeSF2it2Vz4OeayAXupkvoc7aq4JjN82qk296Doersf7-14QbX0wC0ssxKl1cRyMCAFitoB34BpklBzMvd4HBOGcI=]

- Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles. Current Protein & Peptide Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzswQYjFE-a0NlrjvQyH9aeeKMNwbQfqliJH6oqnzx56yG7YnpTxH5eQ6cYcB4j2FI14Mssy-OIWzbKCLcG7iwvhQlZCXlmkBn2VVmpD9vzz7Upi4Va475WDTCb0gOqfJryOQ2]

- Lysine. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxyrT92O491kNr3YW9ku0NYtlAZAl63m0UVZE2aWAmNQw-_khq5ief9D8Rtawepi_SLdE2FOQO7RFcnwHtP2WNCurFXe9Mm8_r_98ctVrCKsCBC0igHwRyoHswwN6U-Q==]

Sources

- 1. scbt.com [scbt.com]

- 2. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]

- 3. Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysine - Wikipedia [en.wikipedia.org]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. L-Lysine 7-amido-4-methylcoumarin, acetate salt [gbiosciences.com]

- 9. scbt.com [scbt.com]

- 10. chemimpex.com [chemimpex.com]

- 11. biosynth.com [biosynth.com]

- 12. Plant caspase-like proteases in plant programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 14. static.igem.org [static.igem.org]

L-Lysine 7-amido-4-methylcoumarin Acetate Salt: A Fluorogenic Probe for Aminopeptidase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine 7-amido-4-methylcoumarin acetate salt is a highly sensitive fluorogenic substrate indispensable for the study of specific aminopeptidases. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes are ubiquitously distributed and play crucial roles in a myriad of physiological processes, including protein maturation, signal transduction, and cellular regulation. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in enzyme activity assays, and its applications in research and drug discovery.

The Core Mechanism: From Quenched Substrate to Fluorescent Signal

The utility of this compound as a tool for enzymatic analysis lies in its clever molecular design. The substrate consists of an L-lysine residue linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In this conjugated form, the fluorescence of the AMC moiety is quenched.

The core of the mechanism is the enzymatic hydrolysis of the amide bond between the L-lysine and the AMC. This reaction is catalyzed by aminopeptidases that exhibit a substrate preference for N-terminal basic amino acids. A prime example of such an enzyme is Aminopeptidase B (AP-B), a Zn2+-dependent exopeptidase known to selectively remove arginine and lysine residues from the N-terminus of peptides.[1][2]

Upon enzymatic cleavage, the AMC molecule is liberated. The free AMC is highly fluorescent, emitting a strong signal in the blue region of the spectrum (Excitation: ~350-380 nm, Emission: ~440-460 nm). The intensity of this fluorescence is directly proportional to the amount of AMC released, and therefore, to the activity of the aminopeptidase. This allows for the real-time, continuous monitoring of enzyme kinetics.

Figure 1: Mechanism of action of L-Lysine 7-amido-4-methylcoumarin.

Key Enzymes and Biological Relevance

While several aminopeptidases may exhibit some activity towards L-Lysine 7-amido-4-methylcoumarin, Aminopeptidase B (AP-B) is a principal enzyme characterized by its high affinity for this substrate.[1] AP-B is a crucial enzyme in the processing of a variety of bioactive peptides.[1][3]

Neuropeptide Processing: The biosynthesis of many peptide hormones and neurotransmitters involves the initial production of larger, inactive propeptides. These precursors are then cleaved by endoproteases, often leaving peptide intermediates with basic residues (lysine or arginine) at their N-termini. AP-B plays a vital role in the final maturation of these neuropeptides by removing these N-terminal basic amino acids.[3][4]

A significant example is the processing of enkephalins , endogenous opioid peptides involved in pain modulation.[3][4] AP-B is found in secretory vesicles along with enkephalins and the endoprotease cathepsin L, suggesting its direct involvement in generating the mature, active form of these neuropeptides.[3] Similarly, AP-B is implicated in the processing of glucagon into miniglucagon.[2]

The involvement of AP-B in the maturation of these critical signaling molecules highlights its importance as a potential therapeutic target. Dysregulation of AP-B activity could have profound effects on a range of physiological processes, from pain perception to glucose metabolism.

Quantitative Analysis of Enzyme Activity

A key advantage of using L-Lysine 7-amido-4-methylcoumarin is the ability to perform quantitative kinetic analysis of enzyme activity. By measuring the rate of AMC release, one can determine important kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Table 1: Kinetic Parameters of Aminopeptidases

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source(s) |

| Novel Lysine-Specific Aminopeptidase (KAP) | Lys-βNA (Lys-beta-naphthylamide) | 333 | 0.7 | [5] |

Experimental Protocols

Protocol 1: Standard Curve Generation for 7-Amino-4-methylcoumarin (AMC)

To accurately quantify the amount of AMC released in an enzymatic reaction, a standard curve is essential.

Materials:

-

7-amino-4-methylcoumarin (AMC) powder

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

Black, flat-bottom 96-well plate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM AMC stock solution: Dissolve an appropriate amount of AMC powder in DMSO. For example, dissolve 1.75 mg of AMC (MW: 175.18 g/mol ) in 1 mL of DMSO.

-

Prepare a 100 µM AMC working solution: Dilute the 10 mM stock solution 1:100 in Assay Buffer.

-

Serial Dilutions:

-

Add 100 µL of the 100 µM AMC working solution to the first well of a 96-well plate.

-

Add 50 µL of Assay Buffer to the next 7 wells in the same row.

-

Perform a 1:2 serial dilution by transferring 50 µL from the first well to the second, mixing well, and repeating this process down the row.

-

The final well should contain only Assay Buffer to serve as a blank.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Set the excitation wavelength to ~360-380 nm and the emission wavelength to ~440-460 nm.

-

Record the relative fluorescence units (RFU) for all wells.

-

-

Data Analysis:

-

Subtract the RFU of the blank well from all other readings.

-

Plot the corrected RFU values against the known AMC concentrations.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value, which should be ≥ 0.99 for a reliable standard curve.

-

Figure 2: Workflow for generating an AMC standard curve.

Protocol 2: Aminopeptidase B Activity Assay

This protocol provides a general framework for measuring the activity of Aminopeptidase B using this compound. Optimization may be required depending on the enzyme source and purity.

Materials:

-

Purified or recombinant Aminopeptidase B

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing a metal cofactor like ZnCl₂ if necessary)

-

Black, flat-bottom 96-well plate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM substrate stock solution: Dissolve this compound in DMSO.

-

Prepare enzyme dilutions: Dilute the Aminopeptidase B to various concentrations in cold Assay Buffer immediately before use.

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the enzyme dilution to each well.

-

Include a "no enzyme" control well containing only Assay Buffer.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Initiate the Reaction:

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM).

-

Add the substrate working solution to all wells to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using the same excitation and emission wavelengths as for the standard curve.

-

-

Data Analysis:

-

Determine the rate of the reaction (ΔRFU/Δtime) from the linear portion of the fluorescence versus time plot.

-

Convert the rate from RFU/min to nmol/min using the slope of the AMC standard curve.

-

Calculate the specific activity of the enzyme (nmol/min/mg of protein).

-

Figure 3: General workflow for an aminopeptidase activity assay.

Applications in Drug Discovery and High-Throughput Screening

The robust and sensitive nature of the assay using L-Lysine 7-amido-4-methylcoumarin makes it highly suitable for high-throughput screening (HTS) of potential aminopeptidase inhibitors.[6][7] The development of potent and selective inhibitors of enzymes like Aminopeptidase B is of significant interest for therapeutic intervention in various diseases.

HTS Campaign Workflow:

-

Assay Miniaturization: The assay is typically miniaturized to a 384- or 1536-well plate format to increase throughput and reduce reagent consumption.

-

Compound Library Screening: A large library of small molecules is screened at a single concentration against the target aminopeptidase.

-

Hit Identification: Compounds that significantly reduce the fluorescent signal (i.e., inhibit enzyme activity) are identified as primary "hits."

-

Dose-Response Confirmation: The activity of the primary hits is confirmed, and their potency (e.g., IC50 value) is determined by testing them across a range of concentrations.

-

Selectivity Profiling: Confirmed hits are then tested against other related aminopeptidases to assess their selectivity.

The ultimate goal of such screening campaigns is to identify novel chemical scaffolds that can be further optimized through medicinal chemistry to develop potent and selective drug candidates.

Conclusion

This compound is a powerful and versatile tool for the investigation of aminopeptidase activity. Its mechanism of action, based on the enzymatic release of a highly fluorescent reporter molecule, provides a sensitive and continuous method for kinetic analysis. The primary target of this substrate, Aminopeptidase B, is a key enzyme in the processing of neuropeptides and other bioactive peptides, making it an attractive target for drug discovery. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable fluorogenic substrate in their scientific endeavors.

References

-

Cadel, S., Foulon, T., & Cohen, P. (1999). Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling. The International Journal of Biochemistry & Cell Biology, 31(7), 747–750. [Link]

-

BioVision. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

Hui, K. S., Lee, M. D., & Hook, V. Y. (2007). Secretory vesicle aminopeptidase B related to neuropeptide processing: molecular identification and subcellular localization to enkephalin- and NPY-containing chromaffin granules. Journal of Neurochemistry, 100(5), 1279-1291. [Link]

-

Foulon, T., Cadel, S., & Cohen, P. (1999). Aminopeptidase B (EC 3.4.11.6). The International Journal of Biochemistry & Cell Biology, 31(7), 747–750. [Link]

-

Hui, K. S. (2007). Neuropeptidases. Neurochemical Research, 32(4-5), 587-595. [Link]

-

iGEM. (2017). Ala-Leu-Lys-7-AMC substrate assay protocol. Retrieved from [Link]

-

Ramírez-Expósito, M. J., & Martínez-Martos, J. M. (2019). Aminopeptidase Activities Interact Asymmetrically between Brain, Plasma and Systolic Blood Pressure in Hypertensive Rats Unilaterally Depleted of Dopamine. International Journal of Molecular Sciences, 20(21), 5395. [Link]

-

Huttunen, K. M., Gynther, M., Huttunen, J., Puris, E., & Montaser, A. (2022). Aminopeptidase B can bioconvert L-type amino acid transporter 1 (LAT1)-utilizing amide prodrugs in the brain. Frontiers in Pharmacology, 13, 1007421. [Link]

-

Gising, J., et al. (2024). The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds. International Journal of Molecular Sciences, 25(7), 4084. [Link]

-

Palm, W. F., & Hruby, V. J. (1987). Degradation of low-molecular-weight opioid peptides by vascular plasma membrane aminopeptidase M. Journal of Cardiovascular Pharmacology, 10(6), 693-700. [Link]

-

Macarron, R., & Hertzberg, R. P. (2011). High throughput screening in drug discovery. Current Opinion in Chemical Biology, 15(3), 441-447. [Link]

-

Hui, K. S., Wang, Y. J., & Hui, R. K. (2001). A novel aminopeptidase with highest preference for lysine. Peptides, 22(12), 1969-1976. [Link]

-

Lee, B. H., et al. (2011). A high-throughput screening method for identification of inhibitors of the deubiquitinating enzyme USP14. Current Protocols in Chemical Biology, 3(4), 183-196. [Link]

-

Larsen, C. N., et al. (1998). Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes. Biochemistry, 37(10), 3358-3368. [Link]

-

Stanford Medicine. (n.d.). High-Throughput Screening @ The Nucleus at Sarafan ChEM-H. Retrieved from [Link]

-

Singh, G., & Davenport, A. P. (2006). Distribution and function of neuropeptides W/B signaling system. Frontiers in Endocrinology, 7, 147. [Link]

-

Chartoff, E. H., et al. (2021). The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder. Neuropharmacology, 197, 108728. [Link]

-

Wikipedia. (n.d.). Neuropeptide. Retrieved from [Link]

-

Nadeem, H., et al. (2013). Kinetic and thermodynamic characterization of lysine production process in Brevibacterium lactofermentum. Journal of the Taiwan Institute of Chemical Engineers, 44(3), 443-448. [Link]

-

Nadeem, H., et al. (2013). Kinetic and Thermodynamic Characterization of Lysine Production Process in Brevibacterium lactofermentum. ResearchGate. [Link]

Sources

- 1. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secretory vesicle aminopeptidase B related to neuropeptide processing: molecular identification and subcellular localization to enkephalin- and NPY-containing chromaffin granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel aminopeptidase with highest preference for lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400,000 Drug-like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.lib.jmu.edu [search.lib.jmu.edu]

An In-Depth Technical Guide to the Fluorogenic Substrate L-Lysine 7-amido-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fluorogenic Substrates in Enzymatic Assays

In the realms of biochemistry and drug discovery, the precise measurement of enzyme activity is paramount. Fluorogenic substrates have emerged as indispensable tools for these investigations, offering high sensitivity and continuous monitoring of enzymatic reactions. L-Lysine 7-amido-4-methylcoumarin (L-Lys-AMC) is a key example of such a substrate, designed for the specific and sensitive detection of proteases that recognize and cleave peptide bonds C-terminal to a lysine residue. This guide provides a comprehensive overview of the core principles, practical applications, and technical considerations for utilizing L-Lys-AMC in your research.

The Chemistry of Detection: How L-Lys-AMC Works

The utility of L-Lys-AMC as a fluorogenic substrate lies in a clever molecular design that links a non-fluorescent molecule to a highly fluorescent reporter. In its intact form, the 7-amido-4-methylcoumarin (AMC) fluorophore is conjugated to L-lysine via an amide bond. This conjugation effectively quenches the fluorescence of the AMC moiety.

Upon the introduction of a protease with specificity for lysine residues, the enzyme catalyzes the hydrolysis of the amide bond. This cleavage event liberates the free 7-amino-4-methylcoumarin (AMC), which is a highly fluorescent molecule. The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, providing a real-time measure of enzyme activity.[1][2][3]

The free AMC fluorophore exhibits an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[2] This significant increase in fluorescence upon cleavage forms the basis of a sensitive and continuous assay.

Key Applications in Research and Drug Development

The specificity of L-Lys-AMC for enzymes that cleave after lysine residues makes it a versatile tool for a variety of applications:

-

Enzyme Characterization: L-Lys-AMC is instrumental in determining the kinetic parameters of proteases, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for understanding the enzyme's substrate affinity and catalytic efficiency.

-

High-Throughput Screening (HTS) for Inhibitors: The "mix-and-read" format of the L-Lys-AMC assay makes it highly amenable to HTS campaigns.[4] Large compound libraries can be rapidly screened to identify potential inhibitors of target proteases, accelerating the early stages of drug discovery.[4]

-

Diagnosis of Lysosomal Storage Disorders (LSDs): Certain LSDs are characterized by deficiencies in specific lysosomal proteases. Fluorometric assays using substrates like L-Lys-AMC can be used to measure the activity of these enzymes in patient samples, such as dried blood spots, aiding in the diagnosis of these debilitating genetic disorders.[5][6][7][8]

-

Investigating Biological Pathways: By measuring the activity of specific proteases, researchers can gain insights into the complex biological pathways in which these enzymes are involved, including protein processing, signaling cascades, and cellular degradation.

Data Presentation: Spectroscopic and Kinetic Parameters

For accurate and reproducible experimental design, a thorough understanding of the substrate's properties is essential.

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₁N₃O₃ | N/A |

| Molecular Weight | 303.36 g/mol | N/A |

| Excitation Wavelength (Free AMC) | 340-380 nm | [2] |

| Emission Wavelength (Free AMC) | 440-460 nm | [2] |

Kinetic Parameters with Key Enzymes:

The following table summarizes known kinetic parameters for L-Lys-AMC and its derivatives with various enzymes. It is important to note that these values can be influenced by assay conditions such as pH, temperature, and buffer composition.

| Enzyme | Substrate | Km (µM) | Vmax | Source |

| Trypsin | Boc-Gln-Ala-Arg-MCA | 5.99 | 35270 nmol/L·min⁻¹ | [9] |

| Lysine-specific aminopeptidase (KAP) | Lys-βNA | 333 | 0.7 nmol/min/mg protein | [10] |

| Cathepsin B | Z-Arg-Lys-AMC | - | - | [11] |

| Cathepsin B | Z-Nle-Lys-Arg-AMC | 25 | - | [12] |

| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 s⁻¹ | [13] |

Note: Data for the specific L-Lysine 7-amido-4-methylcoumarin substrate is limited in publicly available literature. The provided values are for structurally similar substrates and should be used as a reference for assay development.

Experimental Protocols

The following protocols provide a general framework for utilizing L-Lys-AMC in enzymatic assays. Optimization is crucial for specific enzymes and experimental conditions.

General Protocol for a Fluorogenic Protease Assay

This protocol can be adapted for various proteases that cleave after lysine.

Materials:

-

L-Lysine 7-amido-4-methylcoumarin (or a suitable derivative)

-

Purified enzyme of interest

-

Assay Buffer (optimized for the specific enzyme, e.g., Tris-HCl, MES, or acetate buffer at the appropriate pH)

-

DMSO (for preparing the substrate stock solution)

-

Black 96-well microplate (for fluorescence assays)

-

Fluorescence microplate reader

Procedure:

-

Prepare a Substrate Stock Solution: Dissolve L-Lys-AMC in DMSO to a concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.[1]

-

Prepare Enzyme and Substrate Working Solutions:

-

Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.

-

Prepare a working solution of the L-Lys-AMC substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

-

-

Set up the Assay Plate:

-

Add assay buffer to the wells of a black 96-well microplate.

-

Add the diluted enzyme solution to the appropriate wells. Include a "no-enzyme" control to measure background fluorescence and substrate autohydrolysis.

-

If screening for inhibitors, pre-incubate the enzyme with the test compounds for a specified period before adding the substrate.

-

-

Initiate the Reaction: Add the substrate working solution to all wells to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-warmed to the optimal temperature for the enzyme. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).

-

Data Analysis:

-

Calculate the rate of the reaction (increase in fluorescence per unit time) for each well.

-

Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.

-

For inhibitor studies, plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.

-

Protocol for High-Throughput Screening (HTS) of Protease Inhibitors

This protocol is designed for screening large compound libraries.

Procedure:

-

Compound Plating: Dispense the compound library into black 384-well microplates at the desired screening concentration. Include appropriate controls (e.g., no-enzyme, no-inhibitor, and a known inhibitor).

-

Enzyme Addition: Add the pre-diluted enzyme solution to all wells of the compound plates.

-

Pre-incubation: Incubate the plates for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Add the L-Lys-AMC substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Reading: Immediately transfer the plates to a fluorescence plate reader and measure the fluorescence intensity at a single time point (endpoint assay) or kinetically.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" based on a predefined inhibition threshold.

Mandatory Visualizations

Enzymatic Cleavage of L-Lys-AMC

Caption: Enzymatic hydrolysis of L-Lys-AMC by a specific protease.

General Experimental Workflow for an L-Lys-AMC Assay

Caption: A typical workflow for a fluorogenic protease assay using L-Lys-AMC.

Scientific Integrity & Logic: A Self-Validating System

To ensure the generation of robust and reliable data, it is crucial to incorporate proper controls and validation steps into your experimental design.

Essential Controls:

-

No-Enzyme Control: This control, containing only the substrate and assay buffer, is essential for determining the rate of substrate autohydrolysis and background fluorescence.[2]

-

No-Substrate Control: This control, containing the enzyme and assay buffer, helps to identify any intrinsic fluorescence from the enzyme preparation or buffer components.

-

Positive Control Inhibitor: When screening for inhibitors, a known inhibitor of the target enzyme should be included to validate the assay's ability to detect inhibition.

-

Solvent Control (e.g., DMSO): Since many compounds are dissolved in DMSO, it is important to include a control with the same final concentration of DMSO to account for any effects of the solvent on enzyme activity.

Assay Optimization and Validation:

-

Enzyme and Substrate Titration: To determine the optimal concentrations for your assay, perform titrations of both the enzyme and the substrate. This will help to establish the linear range of the assay and to determine the Km of the substrate for the enzyme.

-

pH and Buffer Optimization: The activity of proteases is highly dependent on pH. It is crucial to determine the optimal pH for your enzyme of interest and to use a buffer system that maintains this pH throughout the assay.[2]

-

Z'-Factor Calculation: For HTS assays, the Z'-factor is a statistical parameter used to evaluate the quality of the assay. A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay.[1]

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate autohydrolysis | Prepare substrate working solution immediately before use. Optimize pH to minimize non-enzymatic hydrolysis.[2] |

| Contaminated reagents or buffers | Use high-purity water and reagents. Run a "reagent-only" control to identify the source of contamination.[2] | |

| Light sensitivity of the substrate | Protect the substrate and assay plates from light.[2] | |

| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Test enzyme activity with a known potent substrate. |

| Incorrect assay conditions | Optimize pH, temperature, and buffer components for the specific enzyme. | |

| Substrate concentration too low | Increase the substrate concentration, ideally to a level at or above the Km. | |

| Inappropriate instrument settings | Verify the excitation and emission wavelengths and the gain settings on the fluorescence reader.[14] | |

| Substrate Precipitation | Low solubility in aqueous buffer | Prepare a concentrated stock solution in 100% DMSO and dilute it into the assay buffer just before use. Ensure the final DMSO concentration is low (typically ≤1%).[2] |

| Incorrect buffer pH or high salt concentration | Ensure the buffer pH is optimal for substrate stability. Test lower salt concentrations.[2] |

Conclusion: A Versatile Tool for Protease Research

L-Lysine 7-amido-4-methylcoumarin is a powerful and versatile fluorogenic substrate that enables the sensitive and continuous measurement of a specific class of proteases. By understanding the underlying principles of its function and by employing rigorous experimental design and validation, researchers can leverage this tool to advance our understanding of enzyme function, discover novel therapeutic agents, and develop diagnostic assays for human diseases.

References

- Benchchem. (2025). Troubleshooting low signal in fluorogenic protease assays.

- Thermo Fisher Scientific. (n.d.). Protein Assays and Quantitation Support—Troubleshooting.

- Poletto, E., & D'Almeida, V. (2016). Laboratory diagnosis of lysosomal storage diseases. Einstein (Sao Paulo), 14(2), 269–278.

- Scott, C. R., Elliott, S., Buroker, N., Thomas, M. F., Turecek, F., & Gelb, M. H. (2013). Newborn screening for lysosomal storage diseases.

- Benchchem. (2025). A Comparative Guide to H-Lys(Z)-AMC HCl Assays for Robust and Reproducible Enzyme Activity Measurement.

- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.

- Benchchem. (2025). Preventing H-Lys(Z)-AMC HCl precipitation in solution.

- Karimzadeh, P., Javan-Farazmand, N., & Ghayour-Mobarhan, M. (2018). Diagnostic methods for Lysosomal Storage Disease. Reports of Biochemistry & Molecular Biology, 6(2), 119–128.

- JASCO. (2021, April 2). Measurement of trypsin activity using fluorescence peptide substrate.

- R&D Systems. (n.d.). Enzyme Activity Assays using Fluorogenic Peptide Substrates.

- Benchchem. (2025). An In-Depth Technical Guide to the Substrate Specificity of H-Lys(Z)-AMC HCl.

- iGEM. (2017). Ala-Leu-Lys-7-AMC substrate assay protocol.

- Benchchem. (2025). In-Depth Technical Guide to the Stability and Storage of Ala-Phe-Lys-AMC.

- Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.

- De Jesús, V. R., Chace, D. H., Lim, T. H., Hwu, W. L., Chiang, S. C., & Keutzer, J. (2009). Simplified newborn screening protocol for lysosomal storage disorders. Clinical chemistry, 55(8), 1555–1558.

- Hui, K. S. (2001). A novel aminopeptidase with highest preference for lysine. Peptides, 22(12), 1969–1975.

- Burton, B. K., & De Jesus, V. R. (2016). Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases. North American journal of medical sciences, 8(4), 186–193.

- Bar-Dagan, M., & Weinstain, R. (2016). Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine.

- Chem-Impex. (n.d.). Nα-Boc-Nε-acetyl-L-lysine 7-amido-4-methylcoumarin.

- Biosynth. (n.d.). L-Lysine 7-amido-4-methylcoumarin, acetate salt.

- Asano, Y., & Ito, H. (2015). Comparative review of the recent enzymatic methods used for selective assay of l-lysine. Analytical biochemistry, 478, 1–8.

- Yoon, S., Huang, M., & Turk, B. (2021). Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. FEBS letters, 595(16), 2111–2122.

- K. E. A. T. K. A. L. S. T. E. (2018). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm, 9(4), 648–654.

- ResearchGate. (n.d.). Cathepsin B pH-selective substrates Z-Arg-Lys−AMC and Z-Glu-Lys−AMC and....

- Liu, H., Li, Y., & G. S. (2022). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Molecules, 27(15), 4999.

- National Institutes of Health. (n.d.). KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L.

- National Institutes of Health. (n.d.). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range.

- ResearchGate. (n.d.). A Small Molecule, Lys-Ala-7-amido-4-methylcoumarin, Facilitates RNA Dimer Maturation of a Stem−Loop 1 Transcript in Vitro: Structure−Activity Relationship of the Activator.

- van der Knaap, M., & Verhoeven-Duif, N. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.

- ResearchGate. (n.d.). (PDF) Global profiling of lysine reactivity and ligandability in the human proteome.

- J&K Scientific. (n.d.). Na-Boc-Ne-acetyl-L-lysine 7-amido-4-methylcoumarin.

- Benchchem. (2025). Validating Cathepsin B Cleavage Specificity: A Comparative Analysis of Fmoc-Phe-Lys(Trt)-PAB.

- Benchchem. (2025). High-Throughput Screening Assays Using Gly-Pro-AMC: Application Notes and Protocols.

- MDPI. (2026, January 14). Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri.

- National Institutes of Health. (n.d.). Global profiling of lysine reactivity and ligandability in the human proteome.

- National Institutes of Health. (n.d.). Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening.

- PeptaNova. (n.d.). Lys-Ala-AMC.

- National Center for Biotechnology Information. (2024, March 18). Global Reactivity Profiling of the Catalytic Lysine in Human Kinome for Covalent Inhibitor Development.

- MedchemExpress. (n.d.). Lys-Pro-AMC.

- National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation - Assay Guidance Manual.

- High-Throughput Screening Center. (2007, March). Guidance for Assay Development & HTS. Retrieved from High-Throughput Screening Center website.

- ResearchGate. (2020, September 12). Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)amino]methyl}-coumarin derivatives.

- National Center for Biotechnology Information. (1978). Production of L-lysine by immobilized trypsin. Study of DL-lysine methyl ester resolution. Biochimica et biophysica acta, 523(2), 477–484.

- National Center for Biotechnology Information. (2014, October 2). New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395.

- National Center for Biotechnology Information. (n.d.). Structural basis of enzyme activity regulation by the propeptide of l-lysine α-oxidase precursor from Trichoderma viride.

- National Center for Biotechnology Information. (n.d.). The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters.

- ResearchGate. (2025, September 6). A Novel Aminopeptidase with Highest Preference for Lysine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Laboratory diagnosis of lysosomal storage diseases - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Newborn Screening for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metabolic.ir [metabolic.ir]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. jasco-global.com [jasco-global.com]

- 10. A novel aminopeptidase with highest preference for lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Aminopeptidase Detection Using L-Lysine 7-amido-4-methylcoumarin

Abstract

Aminopeptidases are critical regulators of protein and peptide function, playing pivotal roles in cellular homeostasis and disease pathogenesis. Their accurate detection and quantification are essential for basic research and therapeutic development. This guide provides an in-depth technical overview of a robust and sensitive method for this purpose: the fluorogenic assay utilizing L-Lysine 7-amido-4-methylcoumarin (Lys-AMC). We will delve into the core principles of the assay, provide validated, step-by-step protocols for its execution and optimization, and offer expert insights into data analysis and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable method for measuring the activity of aminopeptidases that exhibit specificity for N-terminal lysine residues.

The "Why": Significance of Aminopeptidase Detection

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. This enzymatic activity is not merely a degradative process; it is a crucial post-translational modification that can dramatically alter a substrate's function, stability, or localization. For instance, various aminopeptidases are implicated in:

-

Cancer Progression: Certain aminopeptidases are overexpressed in tumor cells, contributing to proliferation, invasion, and angiogenesis.[1]

-

Cardiovascular Regulation: They are involved in the metabolism of peptide hormones like angiotensin and vasopressin, directly impacting blood pressure and fluid balance.[1]

-

Neurological Function: Aminopeptidase activity in the brain modulates neuropeptide signaling, influencing processes from pain perception to memory.

-

Infectious Disease: Microbial aminopeptidases can be virulence factors, aiding in host tissue degradation and nutrient acquisition.

Given their central role in pathophysiology, aminopeptidases are attractive targets for drug discovery. Developing specific inhibitors requires a sensitive and reliable assay to quantify their enzymatic activity, making fluorogenic substrates like Lys-AMC indispensable tools in the laboratory.[2]

The "How": Principle of the Lys-AMC Fluorogenic Assay

The assay's elegance lies in its simplicity and sensitivity. It leverages the fluorogenic substrate L-Lysine 7-amido-4-methylcoumarin (Lys-AMC).[3]

-

The Substrate: Lys-AMC consists of an L-lysine residue linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond.[4][5] In this conjugated state, the fluorescence of the AMC group is quenched.[4][6]

-

The Enzymatic Reaction: Aminopeptidases that recognize and cleave at the N-terminal side of a lysine residue will hydrolyze the amide bond in Lys-AMC.[7][8]

-

The Signal: This cleavage event liberates the free AMC fluorophore.[9] Unconjugated AMC is highly fluorescent, emitting a strong signal in the blue region of the spectrum when excited by UV light.[10][11] The rate of increase in fluorescence is directly proportional to the aminopeptidase activity in the sample.[6]

This "turn-on" fluorescence mechanism provides a high signal-to-background ratio, enabling the detection of even low levels of enzyme activity.[2]

Caption: Enzymatic cleavage of Lys-AMC by aminopeptidase.

Assay Design and Optimization: A Scientist's Perspective

Obtaining accurate and reproducible data hinges on careful assay design. Simply following a kit protocol is insufficient; understanding the rationale behind each parameter is key to mastering the technique.

Critical Reagents and Materials

-

L-Lysine 7-amido-4-methylcoumarin (Lys-AMC): High purity is essential. Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO and store in small aliquots at -20°C or below, protected from light, to minimize freeze-thaw cycles.[9]

-

7-Amino-4-methylcoumarin (AMC) Standard: Required for generating a standard curve to convert relative fluorescence units (RFU) to absolute product concentration (moles).[6] Prepare and store similarly to the substrate.

-

Assay Buffer: The buffer composition is critical for optimal enzyme activity. A common starting point is 50 mM Tris or HEPES, pH 7.5. However, the optimal pH can vary significantly between different aminopeptidases and should be empirically determined (typically within a range of 7.0-8.5).[12]

-

Enzyme Source: This can be a purified enzyme, a cell lysate, or a tissue homogenate.[1][13] Ensure samples are kept on ice to prevent degradation.

-

Microplate: Use black, opaque, flat-bottom 96-well plates to minimize background fluorescence and well-to-well crosstalk.[14]

-

Fluorescence Microplate Reader: Must be capable of excitation at ~340-380 nm and emission detection at ~440-460 nm.[9]

Optimizing Key Parameters

The goal of optimization is to ensure the assay operates under conditions of initial velocity (V₀), where the reaction rate is linear with time and proportional to the enzyme concentration.

-

Enzyme Concentration: Titrate your enzyme source to find a concentration that yields a linear increase in fluorescence over a desired time course (e.g., 30-60 minutes). The signal should be well above background but not so high that substrate depletion occurs rapidly.

-

Substrate Concentration (Determining Km): The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax. For routine activity measurements, using a substrate concentration of 5-10 times the Km is recommended to ensure the enzyme is saturated and the reaction is zero-order with respect to the substrate. To determine Km, measure the initial reaction velocity at various Lys-AMC concentrations and fit the data to the Michaelis-Menten equation.

-

Incubation Time and Temperature: Monitor the reaction kinetically (reading fluorescence every 1-2 minutes) to identify the linear phase of the reaction.[13] Most aminopeptidase assays are run at 25°C or 37°C.[15] Consistency is paramount.

Standard Operating Protocols

Here we provide step-by-step workflows for the two most common applications: quantifying enzyme activity and determining inhibitor potency.

Caption: General experimental workflow for an aminopeptidase assay.

Protocol 1: Quantifying Aminopeptidase Activity

This protocol is designed to determine the specific activity of an aminopeptidase in a given sample (e.g., cell lysate).

1. Preparation of AMC Standard Curve: a. Prepare a 100 µM intermediate dilution of the AMC standard in assay buffer.[6] b. In a 96-well plate, create a serial dilution series (e.g., 0, 1.56, 3.13, 6.25, 12.5, 25, 50 µM) in a final volume of 100 µL/well.[6] c. Include several wells with 100 µL of assay buffer only to serve as blanks.

2. Sample Reaction Setup: a. For each sample, prepare triplicate wells. b. Add your sample (e.g., 10-50 µg of cell lysate protein) to each well.[13] c. Add assay buffer to bring the volume to 50 µL. d. Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

3. Initiating and Reading the Reaction: a. Prepare a working solution of Lys-AMC in assay buffer at double the desired final concentration (e.g., 200 µM for a final concentration of 100 µM). b. Initiate the reaction by adding 50 µL of the Lys-AMC working solution to each sample well. c. Immediately place the plate in the fluorescence reader, pre-set to the correct temperature. d. Measure fluorescence (Ex: 360-380 nm, Em: 440-460 nm) every 60 seconds for 30-60 minutes.[15]

Protocol 2: Determining Inhibitor IC50

This protocol measures the concentration of a test compound required to inhibit 50% of the enzyme's activity.

1. Preparation: a. Prepare serial dilutions of your test inhibitor in assay buffer containing a constant, small percentage of DMSO (e.g., 1%). b. Prepare enzyme and substrate solutions as described above.

2. Reaction Setup: a. In a 96-well plate, add 50 µL of the enzyme solution to wells designated for the inhibition assay. b. Add 25 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" controls (add 25 µL of buffer with DMSO) and "no enzyme" controls. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[13]

3. Initiating and Reading the Reaction: a. Initiate the reaction by adding 25 µL of the Lys-AMC working solution (at 4x the final concentration) to all wells. b. Immediately begin kinetic reading as described in Protocol 1.

Data Analysis and Interpretation

1. AMC Standard Curve: a. Subtract the average RFU of the blank wells from the RFU of all standard wells.[6] b. Plot the background-subtracted RFU versus the AMC concentration (µM). c. Perform a linear regression to obtain the slope of the line (RFU/µM) and the R² value (which should be >0.99).

2. Calculating Enzyme Activity: a. For each sample, plot RFU versus time (minutes). b. Identify the linear portion of the curve and calculate the slope (V₀ in RFU/min). c. Convert the rate from RFU/min to µmol/min using the slope from the standard curve.

- Activity (µmol/min) = (V₀ / Slope of Standard Curve) d. Calculate the specific activity by dividing by the amount of protein in the well (mg).

- Specific Activity (µmol/min/mg) = Activity / mg of protein

3. Calculating IC50: a. Determine the V₀ for each inhibitor concentration. b. Normalize the data by setting the rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity. c. Plot the percent activity versus the logarithm of the inhibitor concentration. d. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.

| Parameter | Typical Value/Range | Rationale |

| Excitation Wavelength | 340 - 380 nm | Captures the excitation maximum of free AMC.[9] |

| Emission Wavelength | 440 - 460 nm | Captures the emission maximum of free AMC.[10][11] |

| Lys-AMC Concentration | 50 - 200 µM | Should be >5x the Km to ensure enzyme saturation. |

| Assay pH | 7.0 - 8.5 | Must be optimized for the specific aminopeptidase.[12] |

| Plate Type | Black, Opaque | Minimizes background fluorescence and crosstalk.[14] |

| Kinetic Read Interval | 30 - 120 seconds | Provides sufficient data points to define the linear reaction phase.[13] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | 1. Substrate Instability/Hydrolysis.[14]2. Contaminated buffer or reagents.[14]3. Autofluorescence of test compounds (in inhibitor screens). | 1. Prepare substrate fresh; check buffer pH (extreme pH can increase hydrolysis).2. Test each component individually for fluorescence; use high-purity reagents.3. Include a control of compound + substrate (no enzyme) to measure intrinsic fluorescence. |

| No or Low Signal | 1. Inactive enzyme.2. Incorrect filter settings on the plate reader.3. Sub-optimal assay conditions (pH, temperature). | 1. Use a positive control enzyme; ensure proper sample handling and storage.2. Double-check excitation/emission wavelengths against AMC's known spectra.[10][11]3. Perform a pH and temperature optimization matrix. |

| Non-Linear Reaction Rate | 1. Substrate Depletion (enzyme concentration too high).2. Enzyme Instability.3. Inner Filter Effect (at very high substrate/product concentrations).[9] | 1. Reduce the enzyme concentration and re-run the assay.2. Check if the enzyme is stable under assay conditions for the duration of the read.3. Dilute the sample or use a lower substrate concentration. |

Conclusion

The fluorogenic assay based on L-Lysine 7-amido-4-methylcoumarin is a powerful, sensitive, and highly adaptable method for the characterization of aminopeptidase activity. By understanding the fundamental principles of the assay and systematically optimizing key parameters, researchers can generate highly reliable and reproducible data. This technical guide provides the foundational knowledge and practical protocols necessary to successfully implement this technique, paving the way for new discoveries in enzyme biology and the development of novel therapeutics targeting this important class of enzymes.

References

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]

-

Carmel, A., & Yaron, A. (1978). Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung. European Journal of Biochemistry, 87(2), 265-273. Retrieved from [Link]

-

BioVision Inc. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Retrieved from [Link]

-

Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]

-

Abcam. (2019). Fluorescent microscopy troubleshooting: high background. Retrieved from [Link]

-

Liwei Peptide. (n.d.). Bz-Nle-Lys-Arg-Arg-AMC. Retrieved from [Link]

-

BioVision Inc. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

El-Sayed, M. T., et al. (2021). A Small Molecule, Lys-Ala-7-amido-4-methylcoumarin, Facilitates RNA Dimer Maturation of a Stem−Loop 1 Transcript in Vitro: Structure−Activity Relationship of the Activator. ACS Omega, 6(33), 21545–21556. Retrieved from [Link]

-

Raijmakers, R., et al. (2010). Cleavage specificities of the brother and sister proteases Lys-C and Lys-N. Journal of Proteome Research, 9(12), 6539–6543. Retrieved from [Link]

-

Raijmakers, R., et al. (2010). Cleavage specificities of the brother and sister proteases Lys-C and Lys-N. Journal of Proteome Research, 9(12), 6539–6543. Retrieved from [Link]

-

Zhao, L., et al. (2022). Production and application of peptidyl-lys metalloendopeptidase: advances, challenges, and future perspectives. Applied Microbiology and Biotechnology, 106(9-10), 3387–3398. Retrieved from [Link]

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Purchase Directly from Bz-Nle-Lys-Arg-Arg-AMC | China Bz-Nle-Lys-Arg-Arg-AMC Supplies [liwei-peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cleavage specificities of the brother and sister proteases Lys-C and Lys-N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. resources.novusbio.com [resources.novusbio.com]

L-Lysine 7-amido-4-methylcoumarin acetate salt solubility

An In-depth Technical Guide to the Solubility of L-Lysine 7-amido-4-methylcoumarin Acetate Salt

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (H-Lys-AMC), a pivotal fluorogenic substrate in enzyme kinetics and high-throughput screening. Designed for researchers, scientists, and drug development professionals, this document synthesizes physicochemical data with practical, field-proven methodologies to ensure the reliable and reproducible use of this compound in the laboratory.

Introduction: The Role and Significance of H-Lys-AMC

This compound is a specialized chemical compound primarily used as a fluorogenic substrate to detect and quantify the activity of various aminopeptidases.[1][2] These enzymes cleave the peptide bond between the L-lysine residue and the 7-amido-4-methylcoumarin (AMC) group. In its intact, substrate form, the molecule exhibits minimal fluorescence. However, upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin is released.[3][4] The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a sensitive and continuous assay method.[5][6]

The choice of the acetate salt form is deliberate; it significantly enhances the aqueous solubility and stability of the L-lysine moiety compared to its free base form, making it a preferred choice for preparing assay buffers in biological research. Understanding the precise solubility of H-Lys-AMC is therefore not merely a technical formality but a critical prerequisite for accurate experimental design, ensuring substrate availability and preventing assay artifacts arising from precipitation.

Physicochemical Characteristics

A clear understanding of the fundamental properties of H-Lys-AMC is essential for its proper handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 201853-23-8 | [1][7] |

| Synonyms | L-Lysine-AMC Acetate, H-Lys-AMC·AcOH | [1][7] |

| Molecular Formula | C₁₆H₂₁N₃O₃・C₂H₄O₂ (or C₁₈H₂₅N₃O₅) | [2][7] |

| Molecular Weight | ~363.41 g/mol | [2][7] |

| Appearance | White crystalline powder | [8] |

| Fluorescence (cleaved) | Excitation: ~380-390 nm; Emission: ~440-460 nm | [3][4] |

| Storage Conditions | Store at -20°C to -15°C, protect from light and moisture. | [1][2] |

Core Analysis: Solubility Profile

The solubility of H-Lys-AMC is a function of the solvent, pH, temperature, and ionic strength of the medium. The presence of the free amino and carboxyl groups of lysine, combined with the aromatic coumarin ring, gives it amphipathic characteristics.

Aqueous Solubility

This compound exhibits good solubility in water. This is primarily due to the L-lysine component and the acetate counterion, which are highly polar and readily form hydrogen bonds with water.[9]

-

Reported Solubility: Forms a clear, colorless solution at concentrations of 5% (50 mg/mL) and 10% (100 mg/mL) in water.[1][10]

The high water solubility is a key advantage, as it allows for the preparation of concentrated aqueous stock solutions, minimizing the need for organic co-solvents that could interfere with enzyme structure and function.

Solubility in Organic Solvents

While highly water-soluble, certain experimental designs, particularly in high-throughput screening (HTS), necessitate the use of organic solvents like Dimethyl Sulfoxide (DMSO) for initial compound solubilization.

-

Dimethyl Sulfoxide (DMSO): H-Lys-AMC is expected to be freely soluble in DMSO. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of compounds. It is a standard solvent for creating high-concentration stock solutions for compound libraries.

-

Ethanol & Methanol: The solubility in alcohols like ethanol is generally lower than in water or DMSO. L-lysine itself is only slightly soluble in ethanol.[11] While the acetate salt form improves this, water or DMSO remain the preferred solvents for high concentrations.

Factors Influencing Solubility

pH: The pH of the solution is a critical determinant of solubility. The L-lysine moiety has two amino groups (α-amino and ε-amino) and one carboxyl group, whose ionization states are pH-dependent. At physiological pH (~7.4), the carboxyl group is deprotonated (COO⁻) and the amino groups are protonated (NH₃⁺), resulting in a net positive charge that promotes interaction with water. In strongly acidic or basic solutions, solubility may change, but such conditions are typically outside the optimal range for the target enzymes.

Temperature: As with most solids, the solubility of H-Lys-AMC in water is expected to increase with temperature. However, solutions should be prepared at room temperature, as elevated temperatures can risk compound degradation. For long-term storage, frozen conditions (-20°C) are required to maintain chemical integrity.

Ionic Strength: The presence of salts in the buffer (e.g., NaCl in PBS) can influence solubility. For H-Lys-AMC, typical physiological salt concentrations are unlikely to cause precipitation due to the compound's inherent high water solubility. In fact, the presence of certain amino acids like L-lysine has been shown to increase the solubility of other proteins and compounds at specific ionic strengths.[12]

Solubility Data Summary

| Solvent | Concentration | Observation | Recommendation |

| Water | 100 mg/mL (10%) | Soluble, forms clear solution.[1] | Primary Choice: Ideal for most enzyme assays. |

| Water | 50 mg/mL (5%) | Soluble, forms clear solution.[10] | Primary Choice: Safe and effective concentration. |

| DMSO | ≥ 25 mg/mL | Expected to be freely soluble. | Secondary Choice: For HTS and water-insoluble compounds. |

| Ethanol | Limited | Expected to be slightly soluble.[11] | Not recommended for primary stock solutions. |

Experimental Protocols & Methodologies